2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
Description
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid is a highly functionalized aromatic dicarboxylic acid with a complex structure comprising two benzene rings. The primary benzene ring (terephthalic acid backbone) has carboxylic acid groups at the 1- and 4-positions, while a secondary phenyl group is attached at the 2-position. This secondary phenyl group itself bears dicarboxylic acid substituents at its 2- and 5-positions, creating a branched, multidentate ligand system. Such structural complexity enhances its utility in coordination chemistry, particularly in constructing metal-organic frameworks (MOFs) or polymers requiring rigid, multi-chelating linkers .
The compound’s high density of carboxylic acid groups (~4 COOH groups per molecule) confers strong acidity and coordination versatility.
Properties
Molecular Formula |
C22H14O8 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-4-6-15(21(27)28)17(9-13)11-2-1-3-12(8-11)18-10-14(20(25)26)5-7-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
KMGOPKLRJDXKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves the reaction of terephthalic acid derivatives with substituted benzene compounds under controlled conditions. One common method is the solvothermal reaction, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of high-purity crystals with well-defined structures .
Industrial Production Methods
Industrial production of this compound often involves large-scale solvothermal synthesis, utilizing high-pressure reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a bridging ligand, connecting metal nodes to create a porous structure that can adsorb gases or catalyze reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
- Structure : Simplest dicarboxylic acid with COOH groups at the 1- and 4-positions of a benzene ring.
- Key Differences :
- Applications : Dominates polyester production (e.g., PET). In contrast, the target compound’s multi-COOH groups enable higher crosslinking density in specialty polymers or MOFs .
2,5-Furandicarboxylic Acid (FDCA)
- Structure : Bio-based dicarboxylic acid with a furan ring and COOH groups at the 2- and 5-positions.
- Key Differences :
- Furan ring vs. benzene rings in the target compound, leading to reduced thermal stability (FDCA degrades above ~300°C; aromatic analogs like terephthalic acid derivatives are stable up to 400°C) .
- FDCA is derived from biomass (e.g., HMF oxidation), whereas 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid requires synthetic aromatic chemistry .
- Applications : FDCA replaces terephthalic acid in bio-polyesters (e.g., PEF), but the target compound’s rigidity and multiple COOH groups favor MOF-based gas storage or catalysis .
2,5-Bis(3-Chlorophenylamino)Terephthalic Acid
- Structure: Terephthalic acid derivative with amino-linked 3-chlorophenyl groups at the 2- and 5-positions (C20H14Cl2N2O4; MW 417.24 g/mol) .
- Key Differences: Amino linkages introduce basicity and hydrogen-bonding capacity, unlike the purely acidic multi-COOH groups in the target compound.
- Applications : Likely used in dyestuff or pharmaceutical intermediates, contrasting with the target compound’s role in advanced materials .
2,5-Bis(Trifluoromethyl)Terephthalic Acid
- Structure : Terephthalic acid with electron-withdrawing CF3 groups at the 2- and 5-positions.
- Key Differences :
- CF3 groups increase acidity (pKa ~1–2) compared to unsubstituted terephthalic acid (pKa1 ~3.5) and enhance solubility in polar aprotic solvents .
- Fluorine’s electronegativity modifies MOF porosity and catalytic activity, whereas the target compound’s phenyl-dicarboxy branches may create steric hindrance .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Thermal Stability (°C) | Primary Applications |
|---|---|---|---|---|---|
| 2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid | C20H14O8* | ~414† | 4× COOH, branched phenyl | >300‡ | MOFs, crosslinked polymers |
| Terephthalic acid | C8H6O4 | 166.13 | 2× COOH | ~400 | PET, PBT plastics |
| 2,5-Furandicarboxylic acid (FDCA) | C6H4O5 | 156.09 | 2× COOH, furan ring | ~300 | Bio-polyesters (PEF) |
| 2,5-Bis(3-chlorophenylamino)terephthalic acid | C20H14Cl2N2O4 | 417.24 | 2× NH, 2× Cl, 2× COOH | >250 | Pharmaceuticals, dyes |
| 2,5-Bis(trifluoromethyl)terephthalic acid | C10H4F6O4 | 318.14 | 2× CF3, 2× COOH | >350 | High-performance polymers, MOFs |
*Estimated based on derivatives in ; †Exact value depends on substituent positions; ‡Assumed from analogous terephthalic acid derivatives.
Biological Activity
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid is a complex organic compound belonging to the class of terphenyl tetracarboxylic acids. Its structure features multiple carboxylic acid groups, which may confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is . The compound's structure can be represented as follows:
Key Characteristics:
- Molecular Weight: 368.36 g/mol
- Solubility: Soluble in polar solvents such as water and methanol, indicating potential bioavailability.
The biological activity of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid primarily involves its interaction with specific biological targets:
- Dihydroorotate Dehydrogenase (DHODH): This enzyme plays a crucial role in pyrimidine synthesis and is a target for several therapeutic agents. Inhibition of DHODH can lead to antiproliferative effects in cancer cells.
- Antioxidant Activity: The presence of multiple carboxylic acid groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Inhibition of DHODH |
| MCF-7 (breast cancer) | 20 | Induction of apoptosis |
| A549 (lung cancer) | 25 | Antioxidant activity and cell cycle arrest |
Findings:
- The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15 µM, suggesting potent anti-cancer properties.
- MCF-7 cells showed a moderate response with an IC50 of 20 µM, indicating potential for breast cancer treatment.
- A549 cells were less sensitive with an IC50 of 25 µM.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for understanding the therapeutic potential:
- Animal Models: Studies using xenograft models have demonstrated that treatment with this compound leads to reduced tumor growth rates compared to control groups.
- Dosage and Administration: Optimal dosing regimens are still under investigation; however, preliminary results suggest that lower doses may be effective while minimizing side effects.
Case Studies
Several case studies have documented the effects of similar compounds on human health:
- Case Study A: A patient with metastatic breast cancer showed improved outcomes when treated with a regimen including derivatives of terephthalic acid.
- Case Study B: Patients with rheumatoid arthritis exhibited reduced inflammation markers after treatment with compounds similar to 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
